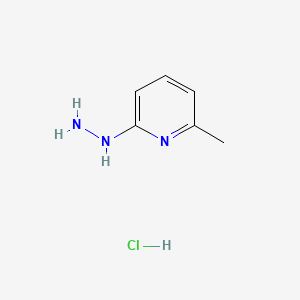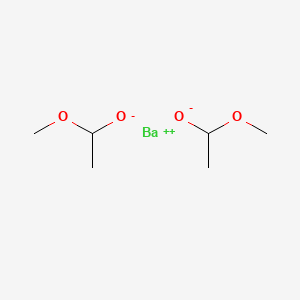
Barium bis(1-methoxyethan-1-olate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium bis(1-methoxyethan-1-olate) is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C6H14BaO4. This compound is used in a variety of applications, including as a precursor for the synthesis of other barium compounds, as a catalyst in organic reactions, and as a dopant in the fabrication of electronic devices.
作用机制
The mechanism of action of barium bis(1-methoxyethan-1-olate) is not fully understood. However, it is believed that this compound acts as a Lewis acid catalyst, which promotes the formation of chemical bonds in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) may also act as a dopant in electronic devices, where it can modify the electrical properties of materials.
生化和生理效应
There is limited information available on the biochemical and physiological effects of barium bis(1-methoxyethan-1-olate). However, it is known that barium compounds can be toxic if ingested or inhaled in large quantities. Therefore, it is important to handle this compound with care and to follow appropriate safety protocols when working with it in the laboratory.
实验室实验的优点和局限性
One of the main advantages of using barium bis(1-methoxyethan-1-olate) in laboratory experiments is its versatility. This compound can be used as a precursor for the synthesis of a wide range of other barium compounds, and it can also be used as a catalyst in organic reactions. In addition, barium bis(1-methoxyethan-1-olate) is relatively easy to synthesize and handle in the laboratory.
However, there are also some limitations associated with the use of barium bis(1-methoxyethan-1-olate) in laboratory experiments. For example, this compound can be toxic if ingested or inhaled in large quantities, and it may also pose a risk of environmental contamination if not handled properly. Therefore, it is important to follow appropriate safety protocols when working with this compound in the laboratory.
未来方向
There are several potential future directions for research involving barium bis(1-methoxyethan-1-olate). One area of research could focus on the synthesis of new barium compounds using this compound as a precursor. Another area of research could focus on the use of barium bis(1-methoxyethan-1-olate) as a catalyst in new organic reactions. Additionally, there may be opportunities to explore the use of this compound as a dopant in new electronic devices, such as flexible displays and sensors. Overall, there is still much to be learned about the properties and potential applications of barium bis(1-methoxyethan-1-olate), and future research in this area could lead to exciting new discoveries and innovations.
合成方法
Barium bis(1-methoxyethan-1-olate) can be synthesized by reacting barium carbonate with 1-methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of a barium methoxide intermediate, which then reacts with additional 1-methoxyethanol to form the final product. The synthesis of this compound is relatively simple and can be carried out using standard laboratory equipment.
科学研究应用
Barium bis(1-methoxyethan-1-olate) has a wide range of applications in scientific research. It is commonly used as a precursor for the synthesis of other barium compounds, such as barium titanate and barium ferrite, which have applications in the fields of electronics and magnetism. This compound is also used as a catalyst in organic reactions, such as the synthesis of esters and ethers. In addition, barium bis(1-methoxyethan-1-olate) is used as a dopant in the fabrication of electronic devices, such as thin-film transistors and solar cells.
属性
IUPAC Name |
barium(2+);1-methoxyethanolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7O2.Ba/c2*1-3(4)5-2;/h2*3H,1-2H3;/q2*-1;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QODYPOXAQYIDOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC([O-])OC.CC([O-])OC.[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14BaO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747931 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Barium 2-methoxyethoxide | |
CAS RN |
115503-13-4 |
Source


|
| Record name | Barium bis(1-methoxyethan-1-olate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

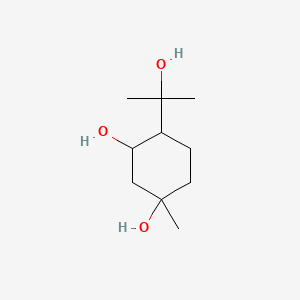
![Sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper](/img/structure/B599919.png)

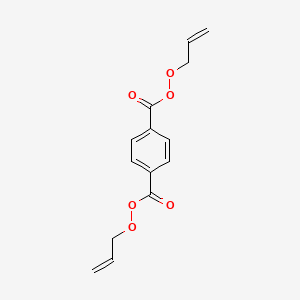
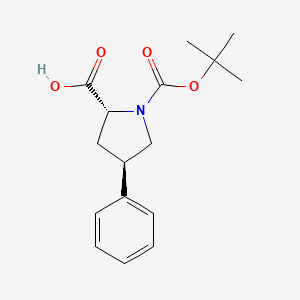
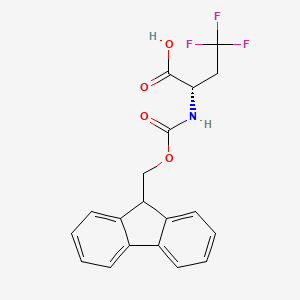
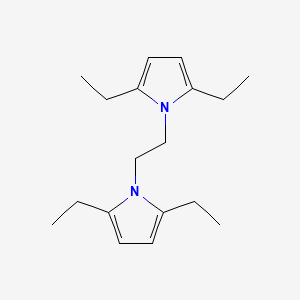
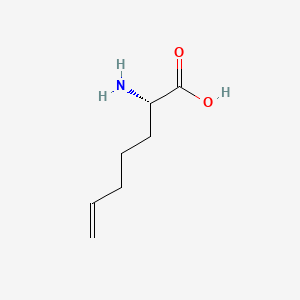
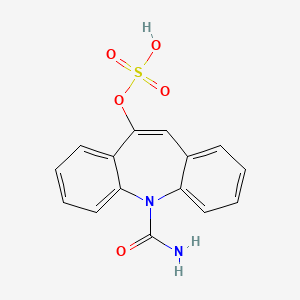
![Spiro[isochroman-1,4'-piperidine] hydrochloride](/img/structure/B599935.png)
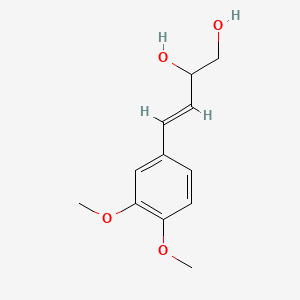
![Benzoic acid, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-, hydrochloride](/img/structure/B599938.png)
